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An In-depth Technical Overview of the Potent and Selective EZH2 Inhibitor

GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor
of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the
catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in
epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a
mark associated with transcriptional repression.[1] Aberrant EZH2 activity is implicated in the
pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1]
[3] This document provides a comprehensive technical overview of GSK343, including its
chemical properties, mechanism of action, and key experimental data and protocols relevant to
its use in research and drug development.

Chemical Structure and Properties

GSK343, with the chemical name N-[(6-methyl-2-o0x0-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-
methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, is a cell-permeable
small molecule.[1][4][5][6]
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Property Value Reference
Molecular Formula C31H39N702
Molecular Weight 541.69 g/mol [1][5]
CAS Number 1346704-33-3 [11[4]
Appearance White to beige to brown 7]
powder
Solubility DMSO: 15 mg/mL [7]
LogP 3.23 [3]
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Mechanism of Action

GSK343 acts as a competitive inhibitor of EZH2, with respect to the co-factor S-adenosyl-L-
methionine (SAM).[1][2] By binding to the SAM-binding pocket of EZH2, GSK343 prevents the
transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[1] This leads to a
dose-dependent reduction in the levels of H3K27me3, thereby derepressing the transcription of
EZH2 target genes, many of which are tumor suppressors.[1][2] GSK343 exhibits high
selectivity for EZH2 over other histone methyltransferases.[2][7][8]
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Mechanism of GSK343 Action

Biological Activity and Selectivity

GSK343 is a potent inhibitor of EZH2 with an IC50 of 4 nM in cell-free assays.[9][7][8] It
demonstrates significant selectivity for EZH2 over its close homolog EZH1 (60-fold) and greater
than 1000-fold selectivity against other histone methyltransferases.[2][7][8]
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Selectivity vs.

Target IC50 (nM) = Reference

EZH2 4 - [91[71[8]

EZH1 240 60-fold [1]18]

Other HMTs >4000 >1000-fold [217118]
Cellular Activity

In cellular assays, GSK343 effectively inhibits H3K27 trimethylation. For instance, in HCC1806
breast cancer cells, GSK343 inhibited H3K27me3 with an IC50 of 174 nM.[1][8] It has been
shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][8]

Cell Line Cancer Type Effect IC50 (uM) Reference
Inhibition of

HCC1806 Breast Cancer 0.174 [1]8]
H3K27me3

Inhibition of cell
LNCaP Prostate Cancer ] ] 2.9 [1]8]
proliferation

) Inhibition of cell
HelLa Cervical Cancer ] ] 13 9]
proliferation

_ _ Inhibition of cell
SiHa Cervical Cancer ) ] 15 9]
proliferation

) Inhibition of cell
u87, LN229 Glioma ] ] ~5 [2]
proliferation

T24R, 5637R o
) ) Inhibition of cell

(Cisplatin- Bladder Cancer o ~20 [10]
) viability

resistant)

Experimental Protocols
In Vitro EZH2 Inhibition Assay (Radiometric)
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This protocol describes a common method to determine the in vitro potency of compounds
against the EZH2 enzyme.
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In Vitro EZH2 Inhibition Assay Workflow
Methodology:

o Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Create
an 11-point serial dilution (1:3 ratio) in a 384-well plate.[8]

e Enzyme and Substrate Preparation: The assay utilizes the 5-member PRC2 complex (Flag-
EZH2, EED, SUZ12, AEBP2, RbAp48). The substrate solution consists of HelLa
nucleosomes (5 pg/mL) and [2H]-S-adenosyl-L-methionine ([BH]-SAM) (0.25 uM).[8]

o Assay Execution:

o Dispense 100 nL of the compound dilutions into the assay plate using acoustic dispensing
technology.[8]

o Add equal volumes of 10 nM EZH2 complex and the substrate solution to the assay
plates.[8]

o Pre-incubate the enzyme with the compound for 10 minutes.[8]
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o Initiate the reaction by adding 1 uM [3H]-SAM.[8]

o Incubate the reaction plates for 1 hour at 30°C.[8]

e Detection:
o Quench the reaction by transferring the mixture to P81 filter paper.[8]
o Wash the filter paper with PBS to remove unincorporated [3H]-SAM.[8]

o Measure the incorporated radioactivity using a scintillation counter to determine the level
of histone methylation.[8]

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of GSK343 on the proliferation of cancer cells.
Methodology:

o Cell Seeding: Plate glioma cells (e.g., U87, LN229) in 96-well plates at a density of 2,000
cells per well and incubate overnight.[2] For cisplatin-resistant bladder cancer cells (T24R,
5637R), seed 1.5 x 1082 cells per well.[10]

o Compound Treatment: Treat the cells with various concentrations of GSK343 (e.g., 5, 7.5, 10
UM for glioma cells; 5, 10, 20 uM for bladder cancer cells) or a vehicle control (0.1% DMSO)
for 24, 48, and 72 hours.[2][10]

e Measurement:
o Add 100 pL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]
o Incubate for an additional 2 hours.[10]

o Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
[10]

Western Blot Analysis for H3K27me3
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This protocol is used to measure the inhibition of EZH2 activity in cells by quantifying the levels
of H3K27me3.

Methodology:

o Cell Treatment and Lysis: Treat cells (e.g., Saos2 osteosarcoma cells) with various
concentrations of GSK343 for 48 hours.[11] Harvest the cells and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.[11]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
[11]

o Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them
to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate the membrane with a primary antibody against H3K27me3. A loading control,
such as total Histone H3 or GAPDH, should also be probed.[2][12]

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Studies

GSK343 has demonstrated anti-tumor activity in xenograft models. In a glioma xenograft
model, treatment with 5 mg/kg of GSK343 significantly inhibited tumor growth.[9] The average
tumor volume and weight in the GSK343-treated group were markedly reduced compared to
the control group.[9] However, it has been noted that GSK343 has high clearance in animal
models, which may limit its in vivo applications.[1]

Conclusion
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GSK343 is a valuable chemical probe for studying the biological roles of EZH2. Its high
potency and selectivity make it a powerful tool for in vitro and in vivo investigations into the
therapeutic potential of EZH2 inhibition. The data and protocols presented in this guide offer a
comprehensive resource for researchers and drug development professionals working with
GSK343. Further research is warranted to optimize its pharmacokinetic properties for potential
clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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